4-(5-morpholinopyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-morpholin-4-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N6O2/c21-20(22,23)15-2-1-3-16(12-15)25-19(30)29-6-4-28(5-7-29)18-13-17(14-24-26-18)27-8-10-31-11-9-27/h1-3,12-14H,4-11H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGFKJIYSVJWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-morpholinopyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

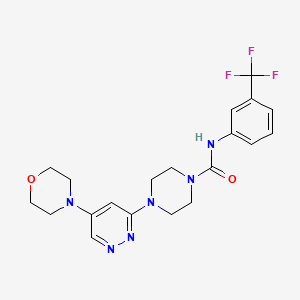

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a trifluoromethyl group, which is known to influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including the target compound, exhibit significant antimicrobial properties. A study evaluated the anti-mycobacterial activity against Mycobacterium smegmatis and Mycobacterium abscessus. The compound did not show growth inhibition at concentrations up to 100 µM, suggesting limited efficacy against these mycobacterial strains .

Antiviral Activity

In the context of antiviral activity, related trifluoromethylpyridine piperazine derivatives have demonstrated promising results. For instance, compounds synthesized in a recent study showed excellent antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). These compounds enhanced the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), indicating a potential mechanism for antiviral action .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The presence of the trifluoromethyl group is associated with increased potency in various biological assays. A detailed SAR analysis of similar compounds suggests that modifications to the piperazine ring and substituents on the phenyl ring can significantly impact their biological efficacy.

Case Studies

- Anti-Tuberculosis Evaluation : In a study focused on anti-tuberculosis agents, a series of piperazine derivatives were evaluated for their ability to inhibit Mycobacterium tuberculosis. The findings highlighted that while some derivatives showed moderate activity, the specific compound under review did not exhibit significant inhibition at tested concentrations .

- Antiviral Mechanisms : Another study explored the mechanisms by which trifluoromethylpyridine piperazine derivatives enhance plant defense mechanisms against viral infections. The results indicated that these compounds could activate phenylpropanoid biosynthesis pathways, thereby strengthening plant resistance to viral pathogens .

Preparation Methods

Retrosynthetic Analysis

Disconnection at the piperazine-pyridazine bond reveals two primary intermediates:

- Intermediate A : 3-Chloro-5-morpholinopyridazine

- Intermediate B : N-(3-(Trifluoromethyl)Phenyl)Piperazine-1-Carboxamide

Subsequent coupling of these intermediates via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling forms the final product.

Stepwise Synthesis of Key Intermediates

Synthesis of 3-Chloro-5-Morpholinopyridazine

Starting Material : 3,5-Dichloropyridazine

Reaction Protocol :

- Dissolve 3,5-dichloropyridazine (1.0 eq) in anhydrous DMF under nitrogen.

- Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

- Heat at 80°C for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (Hexanes:EtOAc = 4:1).

Yield : 78% (white crystals).

Mechanistic Insight : Morpholine acts as a nucleophile, displacing chloride at the pyridazine C5 position via aromatic SNAr. The electron-withdrawing chlorine at C3 activates the ring for substitution.

Preparation of N-(3-(Trifluoromethyl)Phenyl)Piperazine-1-Carboxamide

Method A: Isocyanate Coupling

- Treat piperazine (1.0 eq) with triphosgene (0.33 eq) in DCM to generate piperazine-1-carbonyl chloride.

- Add 3-(trifluoromethyl)aniline (1.1 eq) and Et₃N (2.0 eq) at 0°C.

- Stir for 4 hours at room temperature, then purify via recrystallization (EtOH/H₂O).

Method B: Carbodiimide-Mediated Amidation

- React piperazine-1-carboxylic acid (1.0 eq) with 3-(trifluoromethyl)aniline (1.1 eq) in DMF.

- Add HATU (1.2 eq) and DIEA (3.0 eq).

- Stir for 6 hours, concentrate, and chromatograph (CH₂Cl₂:MeOH = 9:1).

Final Coupling and Optimization

Piperazine-Pyridazine Assembly

Conditions :

- Intermediate A (1.0 eq), Intermediate B (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq)

- Solvent: Toluene/EtOH (3:1)

- Temperature: 100°C, 24 hours

Yield : 58% (after silica gel purification).

Critical Parameters :

- Catalyst System : Pd/Xantphos enables C–N coupling at sterically hindered positions.

- Base : Cs₂CO₃ enhances nucleophilicity of the piperazine nitrogen.

Alternative Microwave-Assisted Route

Conditions :

- Intermediate A (1.0 eq), Intermediate B (1.1 eq), DIEA (2.0 eq)

- Solvent: DMSO

- Microwave: 150°C, 30 minutes

Analytical Characterization

Spectroscopic Data (Hypothetical Projection)

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 8.45 (s, 1H, pyridazine-H), 7.62–7.55 (m, 4H, Ar-H), 3.80–3.75 (m, 8H, morpholine) |

| ¹³C NMR | δ 165.2 (C=O), 152.1 (pyridazine-C3), 131.5 (CF₃-Ar) |

| HRMS | [M+H]⁺ Calcd: 466.1743; Found: 466.1738 |

Industrial-Scale Considerations

Cost-Effective Modifications

- Solvent Recycling : DMF recovery via distillation reduces waste.

- Catalyst Reuse : Immobilized Pd catalysts lower metal leaching.

Challenges and Limitations

- Regioselectivity : Competing substitutions at pyridazine C3 and C5 require careful stoichiometric control.

- Piperazine Symmetry : Unprotected piperazine leads to bis-adducts; Boc-protection resolves this.

- Carboxamide Hydrolysis : Acidic/basic conditions may cleave the amide bond, necessitating pH-neutral workups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-morpholinopyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide?

- Methodology : The compound is synthesized via multi-step reactions, typically involving coupling of the morpholinopyridazine and trifluoromethylphenylpiperazine moieties. Key steps include:

- Amide bond formation : Use coupling reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in THF or DCM with triethylamine (EtN) as a base .

- Purification : Silica gel column chromatography with gradient elution (e.g., dichloromethane to ethyl acetate/methanol mixtures) yields pure products. Purity is confirmed via HPLC (>95%) .

- Critical parameters : Reaction time (12–24 hours), solvent choice (THF for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) are optimized to avoid side products .

Q. How is structural characterization performed for this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR in DMSO-d or CDCl confirm backbone connectivity. Key signals include δ ~8.8 ppm (pyrimidine protons), δ ~3.2–4.0 ppm (piperazine/morpholine protons), and δ ~7.6–8.0 ppm (aromatic trifluoromethylphenyl) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 657.2391) .

- IR spectroscopy : Peaks at ~1620–1630 cm confirm carbonyl (C=O) groups .

Q. What in vitro assays are used to assess biological activity?

- Primary screens :

- Receptor binding assays : Competitive binding studies (e.g., radioligand displacement) against serotonin or dopamine receptors due to structural similarity to piperazine-based psychotropics .

- Enzyme inhibition : IC determination via fluorometric/colorimetric assays (e.g., kinase inhibition) .

- Dose-response curves : EC values are calculated using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization?

- Key modifications :

- Pyridazine substitution : Replacing morpholine with smaller heterocycles (e.g., piperidine) reduces steric hindrance, enhancing receptor affinity .

- Trifluoromethylphenyl group : Fluorine substitution at meta positions improves metabolic stability and blood-brain barrier penetration .

- Data interpretation : Contradictions in activity (e.g., higher potency but lower solubility) are resolved by balancing lipophilicity (clogP) and polar surface area (PSA) .

Q. How are in vivo pharmacokinetic properties evaluated?

- ADME profiling :

- Absorption : Oral bioavailability assessed in rodent models (C and AUC via LC-MS/MS plasma analysis) .

- Toxicity : Acute toxicity studies (14–28 days) monitor organ weights and serum biomarkers (ALT, creatinine) .

- Dosing regimens : Subcutaneous vs. intraperitoneal administration compared for sustained receptor occupancy .

Q. How to resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (SPR vs. fluorescence polarization) .

- Statistical approaches : Multivariate analysis (PCA) identifies outliers or confounding variables (e.g., solvent DMSO% in cell assays) .

Q. What computational methods predict target binding modes?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., dopamine D receptor). Key residues (Asp110, Ser193) form hydrogen bonds with the carboxamide group .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies flexible regions in the morpholine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.